molecular formula C9H5NO B8393165 (p-Hydroxyphenyl)propiolonitrile

(p-Hydroxyphenyl)propiolonitrile

Cat. No.: B8393165
M. Wt: 143.14 g/mol
InChI Key: VIBDUHNEGRMNHP-UHFFFAOYSA-N
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Description

(p-Hydroxyphenyl)propiolonitrile (CAS: N/A; IUPAC name: 3-(4-hydroxyphenyl)propiolonitrile) is an organic nitrile compound featuring a hydroxyl-substituted phenyl ring attached to a propiolonitrile backbone (—C≡C—CN). This structure confers unique electronic and reactive properties due to the conjugation between the aromatic ring and the triple bond, as well as the electron-withdrawing nitrile group.

Properties

Molecular Formula

C9H5NO

Molecular Weight

143.14 g/mol

IUPAC Name

3-(4-hydroxyphenyl)prop-2-ynenitrile

InChI

InChI=1S/C9H5NO/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,11H

InChI Key

VIBDUHNEGRMNHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC#N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity

Substituents on the aromatic ring significantly influence chemical behavior. A 2019 study compared the formation rates of quinone methide (QM) under alkaline conditions for phenolic derivatives with varying substituents:

Substituent Type Example Compound QM Formation Rate (Relative Order)
Di-methyl Di-CH₃ Highest
Di-methoxy Syringyl (di-OCH₃) High
Methyl CH₃ Moderate
Methoxy Guaiacyl (OCH₃) Low
None p-Hydroxyphenyl Lower
Halogens (F, Cl) Lowest

(p-Hydroxyphenyl)propiolonitrile, lacking electron-donating groups, exhibits slower QM formation compared to methyl- or methoxy-substituted analogs. This aligns with the electron-withdrawing nature of the hydroxyl group, which reduces electron density on the aromatic ring, suppressing QM generation .

Spectroscopic Properties

Femtosecond pump-probe and 2D infrared (²DIR) spectroscopy studies compared vibrational dynamics in nitriles:

Compound Vibrational Probe Efficiency Key Observations
4-Azidobenzonitrile Moderate Bare CN group shows limited energy transfer
3-(4-Azidophenyl)propiolonitrile Superior Enhanced vibrational coupling between azide and nitrile groups due to triple bond conjugation

The propiolonitrile moiety in this compound enables superior vibrational energy transfer compared to simpler nitriles, making it valuable in protein incorporation studies .

Lignin Derivatives in Plant Systems

In rice plants, lignin composition (p-hydroxyphenyl (H), guaiacyl (G), syringyl (S)) affects disease resistance. Silicon treatment increased the S/G ratio, enhancing structural integrity and reducing blight symptoms. This compound analogs (e.g., H-type lignin derivatives) showed lower resilience compared to G- or S-types, highlighting substituent-dependent biological efficacy .

Pharmaceutical Intermediates

Propiolonitrile derivatives are key precursors in drug synthesis. For example:

  • Diphenylpropionitrile (3,3-diphenylpropanenitrile): Used in anticonvulsant research due to its rigid aromatic structure .
  • 4-Hydroxyphenylpropionic acid : A carboxylic acid analog with applications in biomarker studies and anti-inflammatory drugs .

This compound’s nitrile group offers distinct reactivity in cross-coupling reactions compared to carboxylic acid or ether analogs, favoring its use in niche synthetic pathways .

Physicochemical Data

Property This compound 3-(4-Hydroxyphenyl)propionitrile Diphenylpropionitrile
Molecular Weight ~159 g/mol (estimated) 147.17 g/mol 221.28 g/mol
Functional Groups —C≡C—CN, —OH —CH₂—CN, —OH —CH₂—CN, two phenyl
Solubility Low (polar aprotic solvents) Moderate (ethanol, DMSO) Low (non-polar solvents)

The triple bond in this compound reduces solubility in polar solvents compared to its single-bonded propionitrile analog but enhances rigidity for crystal engineering .

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